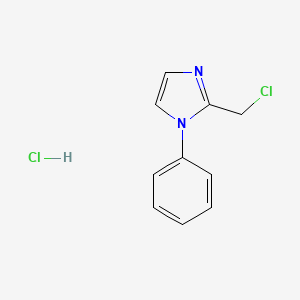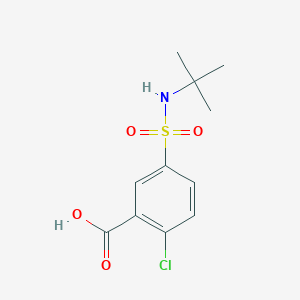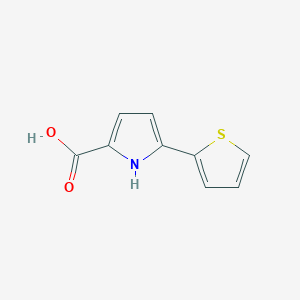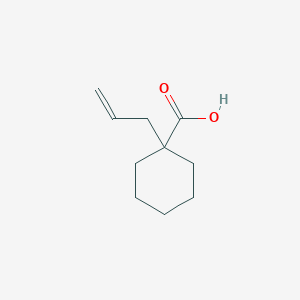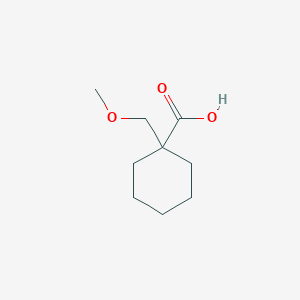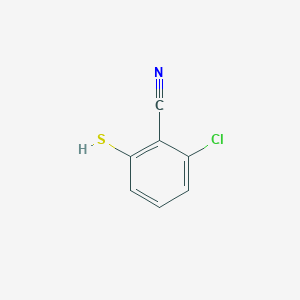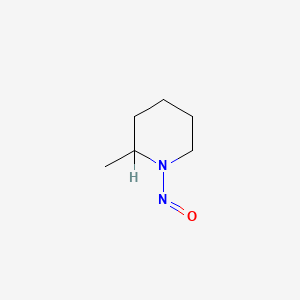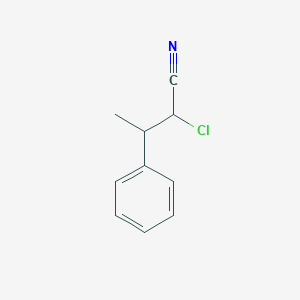
2-Chloro-3-phenylbutanenitrile
説明
2-Chloro-3-phenylbutanenitrile is a chemical compound with the CAS Number: 72600-01-2 . It has a molecular weight of 179.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.65 . More detailed physical and chemical properties are not directly available in the search results.科学的研究の応用
Kinetics and Mechanisms of Dehydrochlorination
The kinetics and mechanisms of dehydrochlorination involving compounds similar to 2-Chloro-3-phenylbutanenitrile have been a subject of research. For instance, Maldonado et al. (2011) conducted theoretical calculations on the gas-phase elimination kinetics of similar chloroalkanes, providing insights into the reaction mechanisms and the influence of the phenyl ring on these processes (Maldonado et al., 2011).
Tricarbonylrhenium Complexes Synthesis
In another study, Wolff et al. (2013) synthesized new tricarbonylrhenium complexes using pyridyltriazole ligands that bear a phenyl arm, which could be structurally similar to this compound. Their research contributes to understanding the influence of different substituents on the electronic properties of such complexes (Wolff et al., 2013).
Cyclization of Phenylbutanenitriles
Aksenov et al. (2022) explored the cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which are structurally related to this compound. This study provides valuable information on the nucleophilic intramolecular cyclization and oxidation processes of such compounds (Aksenov et al., 2022).
Chemical Modification of Microbial Polyesters
The work of Arkin and Hazer (2002) on the chlorination of microbial polyesters might offer insights into the potential applications of chlorinated compounds like this compound in modifying polyesters. This study discusses the properties and applications of chlorinated poly(3-hydroxyalkanoate)s (Arkin & Hazer, 2002).
Dihydro
gen-Bond-Promoted CatalysisIn the field of catalysis, Fung et al. (2003) researched the hydration of nitriles to amides using a specific indenylruthenium hydride complex. Their findings could be relevant to understanding how similar catalysts might interact with compounds like this compound (Fung et al., 2003).
Reactions Leading to New Carbon-Carbon Bonds
Hashimoto et al. (2005) studied reactions of β-diketonato ruthenium complexes with ketones and coordinated nitriles, leading to the formation of compounds with new carbon-carbon bonds. This research could offer insights into how this compound might behave under similar conditions (Hashimoto et al., 2005).
Unconventional Rose Odorants
Hauser et al. (2018) explored the synthesis and olfactory properties of unusual nitrile odorants, which could include or relate to derivatives of this compound. Their study provides an understanding of the structure-odor relationships and the potential use of such compounds in fragrance chemistry (Hauser et al., 2018).
Safety and Hazards
特性
IUPAC Name |
2-chloro-3-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-8(10(11)7-12)9-5-3-2-4-6-9/h2-6,8,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBPWBSLULXDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72600-01-2 | |
| Record name | 2-chloro-3-phenylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



